molecular formula C11H8F3NO2 B15203817 3-(2,2,2-Trifluoroethoxy)benzoylacetonitrile

3-(2,2,2-Trifluoroethoxy)benzoylacetonitrile

Cat. No.: B15203817
M. Wt: 243.18 g/mol
InChI Key: ZAQUHXAOZXECRI-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is an organic compound with the molecular formula C11H8F3NO2 It is characterized by the presence of a trifluoroethoxy group attached to a benzoylacetonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)benzoylacetonitrile typically involves the reaction of 3-hydroxybenzoylacetonitrile with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)benzoylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted benzoylacetonitriles depending on the nucleophile used.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)benzoylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)benzoylacetonitrile involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroethoxy)propionitrile: Similar structure but with a propionitrile core.

    3-(2,2,2-Trifluoroethoxy)benzonitrile: Lacks the acetonitrile group.

    3-(2,2,2-Trifluoroethoxy)acetophenone: Contains a ketone group instead of a nitrile.

Uniqueness

3-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is unique due to the combination of its trifluoroethoxy and benzoylacetonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

3-oxo-3-[3-(2,2,2-trifluoroethoxy)phenyl]propanenitrile

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-17-9-3-1-2-8(6-9)10(16)4-5-15/h1-3,6H,4,7H2

InChI Key

ZAQUHXAOZXECRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)C(=O)CC#N

Origin of Product

United States

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